N-(2-(1H-indol-3-yl)ethyl)-2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide
Overview
Description
N-(2-(1H-indol-3-yl)ethyl)-2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide is a synthetic organic compound that features both indole and pyrimidine moieties. These structural motifs are often found in biologically active molecules, making this compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-indol-3-yl)ethyl)-2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Indole Moiety: Starting from a suitable precursor, the indole ring can be synthesized through Fischer indole synthesis.
Formation of the Pyrimidine Moiety: The pyrimidine ring can be synthesized via a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.
Coupling of Indole and Pyrimidine Moieties: The final step involves coupling the indole and pyrimidine moieties through an acetamide linkage, possibly using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-indol-3-yl)ethyl)-2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indoxyl derivatives.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: Both the indole and pyrimidine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety could yield indoxyl derivatives, while reduction of the pyrimidine ring could yield dihydropyrimidine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving indole and pyrimidine derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive molecules.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-(1H-indol-3-yl)ethyl)-2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide would depend on its specific interactions with molecular targets. These could include:
Molecular Targets: Enzymes, receptors, or nucleic acids that interact with the indole or pyrimidine moieties.
Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2-(1H-indol-3-yl)ethyl)-2-(4-oxo-4H-chromen-1-yl)acetamide: Similar structure with a chromenone moiety instead of a pyrimidine.
N-(2-(1H-indol-3-yl)ethyl)-2-(6-oxo-4-methylpyrimidin-1(6H)-yl)acetamide: Similar structure with a methyl group on the pyrimidine ring.
Uniqueness
N-(2-(1H-indol-3-yl)ethyl)-2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide is unique due to the presence of both indole and phenyl-substituted pyrimidine moieties, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-2-(6-oxo-4-phenylpyrimidin-1-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2/c27-21(23-11-10-17-13-24-19-9-5-4-8-18(17)19)14-26-15-25-20(12-22(26)28)16-6-2-1-3-7-16/h1-9,12-13,15,24H,10-11,14H2,(H,23,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXOQAWBOGUIVOK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NCCC3=CNC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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